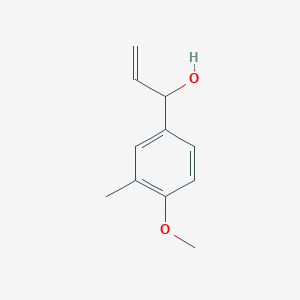![molecular formula C8H10F3NO3 B13500066 2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid](/img/structure/B13500066.png)
2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common approach is to start with a suitable pyrrolidine precursor and perform a series of functional group transformations to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and continuous processing may be employed to optimize the synthesis and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the trifluoroacetyl group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability and contributes to the overall three-dimensional shape of the molecule . These interactions can modulate biological pathways and lead to specific therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups that alter their reactivity and biological activity.
Prolinol: A hydroxylated pyrrolidine derivative with distinct chemical properties.
Uniqueness
2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric effects. This makes the compound particularly useful in medicinal chemistry for designing molecules with specific binding properties and biological activities .
Propriétés
Formule moléculaire |
C8H10F3NO3 |
|---|---|
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
2-[(3S)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-2-1-5(4-12)3-6(13)14/h5H,1-4H2,(H,13,14)/t5-/m0/s1 |
Clé InChI |
ATDAQJGZMXDEPW-YFKPBYRVSA-N |
SMILES isomérique |
C1CN(C[C@@H]1CC(=O)O)C(=O)C(F)(F)F |
SMILES canonique |
C1CN(CC1CC(=O)O)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Chlorophenyl)formamido]butanoic acid](/img/structure/B13499988.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid](/img/structure/B13499989.png)
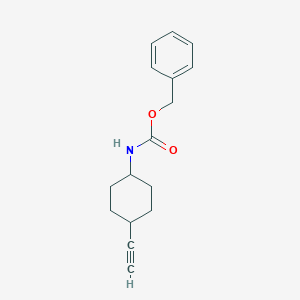
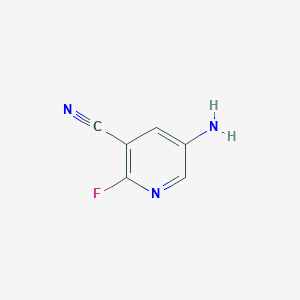
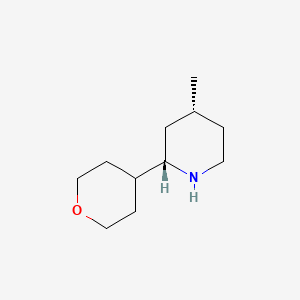
![N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride](/img/structure/B13500037.png)
![4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid](/img/structure/B13500039.png)
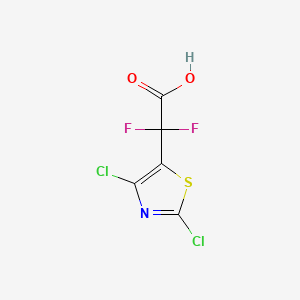
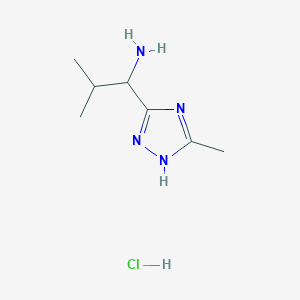
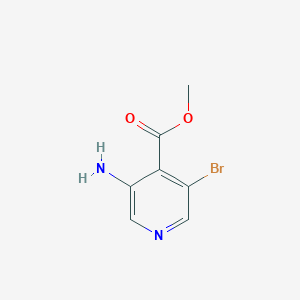
![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
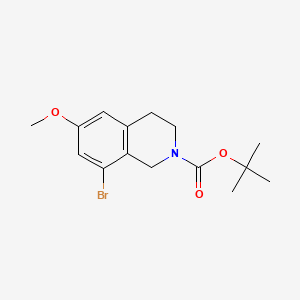
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)
